

# An In-depth Technical Guide to the Pharmacological Profile of Methyl 4-hydroxyphenyllactate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Methyl 4-hydroxyphenyllactate*

Cat. No.: *B123307*

[Get Quote](#)

## Foreword

**Methyl 4-hydroxyphenyllactate** (MeHPLA), an endogenous compound found in various biological systems, has emerged as a molecule of significant interest in the fields of oncology, cell biology, and dermatology. This technical guide provides a comprehensive overview of the pharmacological profile of MeHPLA, intended for researchers, scientists, and professionals in drug development. Our exploration will delve into its mechanism of action, potential therapeutic applications, and the experimental methodologies crucial for its study. We will navigate through its known biological activities and highlight areas that warrant further investigation, offering a holistic perspective on this intriguing molecule.

## Chemical Identity and Properties

**Methyl 4-hydroxyphenyllactate** is the methyl ester of 4-hydroxyphenyllactic acid (HPLA). Its fundamental chemical and physical properties are summarized below.

| Property                  | Value                                                                                         | Source              |
|---------------------------|-----------------------------------------------------------------------------------------------|---------------------|
| Synonyms                  | Methyl p-hydroxyphenyllactate;<br>2-Hydroxy-3-(4-hydroxyphenyl)propionic acid<br>methyl ester | <a href="#">[1]</a> |
| CAS Number                | 51095-47-7                                                                                    | <a href="#">[1]</a> |
| Molecular Formula         | C <sub>10</sub> H <sub>12</sub> O <sub>4</sub>                                                | <a href="#">[1]</a> |
| Molecular Weight          | 196.20 g/mol                                                                                  | <a href="#">[2]</a> |
| Boiling Point (Predicted) | 356.2 ± 27.0 °C at 760 mmHg                                                                   | <a href="#">[3]</a> |
| Density (Predicted)       | 1.265 ± 0.06 g/cm <sup>3</sup>                                                                | <a href="#">[3]</a> |
| pKa (Predicted)           | 9.77 ± 0.15                                                                                   | <a href="#">[3]</a> |

## Pharmacodynamics: A Tale of Two Binding Sites

The primary mechanism of action of **Methyl 4-hydroxyphenyllactate** revolves around its function as a high-affinity ligand for nuclear type II estrogen binding sites.[\[4\]](#) This interaction is central to its role as an inhibitor of cell growth and proliferation.[\[2\]\[4\]](#)

### The Nuclear Type II Binding Site: A Non-Classical Estrogen Receptor

It is crucial to distinguish the nuclear type II binding site from the classical nuclear estrogen receptor (ER $\alpha$  and ER $\beta$ ) that mediates the genomic effects of estradiol. The type II site represents a distinct class of estrogen binding sites whose precise molecular identity is still under investigation. MeHPLA's high binding affinity for this site suggests a specific and targeted mode of action.[\[4\]](#)

### Inhibition of Cell Proliferation: The Core Pharmacological Effect

The binding of MeHPLA to nuclear type II sites triggers a cascade of events that ultimately leads to the inhibition of cell growth. This has been most notably demonstrated in MCF-7

human breast cancer cells, where MeHPLA effectively curtails proliferation.[4] In stark contrast, its corresponding acid, p-hydroxyphenyllactic acid (HPLA), exhibits a significantly lower affinity for these sites and consequently lacks the same inhibitory effect on MCF-7 cell growth.[4]

The proposed signaling pathway for MeHPLA's anti-proliferative action is depicted below:



[Click to download full resolution via product page](#)

Figure 1: Proposed signaling pathway of MeHPLA's anti-proliferative action.

## Potential Therapeutic Applications

The unique pharmacological profile of MeHPLA positions it as a candidate for several therapeutic applications.

### Oncology: A Focus on Breast Cancer

The demonstrated ability of MeHPLA to inhibit the growth of MCF-7 human breast cancer cells in vitro and block estradiol-stimulated uterine growth in vivo makes it a compelling candidate for further investigation as an anticancer agent.[4] Its presence in normal tissues and absence in malignant tissues further underscores its potential as a regulator of normal cell growth that is lost during carcinogenesis.[4]

## Dermatology: Skin Brightening and Antioxidant Properties

MeHPLA is utilized in skincare formulations for its antioxidant and skin-brightening properties. [5] It is suggested to reduce the appearance of dark spots by inhibiting melanin production and to protect against oxidative stress, a key factor in skin aging.[5] The antioxidant potential of MeHPLA is likely inherited from its phenolic structure, a common feature of many natural antioxidants.[6] The related acid, HPLA, has also been shown to decrease the production of reactive oxygen species (ROS).[7]

## Putative Anti-inflammatory Effects

While direct evidence for the anti-inflammatory activity of MeHPLA is currently lacking, related compounds offer a strong rationale for investigating this potential. For instance, Methyl p-hydroxycinnamate has been shown to suppress lipopolysaccharide-induced inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), PGE<sub>2</sub>, IL-1 $\beta$ , and TNF- $\alpha$ .[8] Similarly, another structurally related compound, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enylamino]-3-phenylpropanoate, is a potent inhibitor of inflammatory cytokines.[9] These findings suggest that MeHPLA may exert anti-inflammatory effects through similar mechanisms.

## Pharmacokinetics: An Area for Future Research

Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of **Methyl 4-hydroxyphenyllactate** is not yet available in the public domain. Based on its chemical structure as a methyl ester, it is plausible that a primary metabolic pathway in vivo would be hydrolysis to its corresponding carboxylic acid, p-hydroxyphenyllactic acid (HPLA). HPLA is a known human metabolite of tyrosine.[7] Understanding the pharmacokinetic profile of MeHPLA is a critical next step in its development as a therapeutic agent.

## Toxicology

Currently, there is a paucity of data regarding the toxicological profile of **Methyl 4-hydroxyphenyllactate**. Comprehensive safety and toxicity studies are imperative to ascertain its therapeutic window and potential adverse effects before it can be considered for clinical applications.

## Experimental Protocols

To facilitate further research into the pharmacological profile of MeHPLA, the following experimental workflows are provided as a guide.

### Cell Proliferation Assay (MCF-7 Cells)

This protocol outlines a standard procedure to assess the anti-proliferative effects of MeHPLA on MCF-7 human breast cancer cells.



[Click to download full resolution via product page](#)

Figure 2: Workflow for a cell proliferation assay.

Step-by-Step Methodology:

- Cell Culture: Maintain MCF-7 cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
- Adherence: Incubate the plates for 24 hours to allow the cells to attach to the bottom of the wells.
- Treatment: Prepare serial dilutions of MeHPLA in the growth medium. Remove the old medium from the wells and add the MeHPLA-containing medium. Include wells with vehicle control (e.g., DMSO or ethanol) and untreated cells.
- Incubation: Incubate the treated plates for a period of 48 to 72 hours.
- Proliferation Assay: Add a proliferation reagent such as MTT or WST-1 to each well and incubate for 2-4 hours.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of MeHPLA.

## Competitive Binding Assay for Nuclear Type II Sites

This protocol describes a method to determine the binding affinity of MeHPLA to nuclear type II estrogen binding sites.



[Click to download full resolution via product page](#)

Figure 3: Workflow for a competitive binding assay.

#### Step-by-Step Methodology:

- Nuclear Preparation: Isolate nuclei from a tissue known to express nuclear type II sites, such as the rat uterus, using differential centrifugation.
- Binding Reaction: In a series of tubes, incubate the isolated nuclei with a constant, low concentration of radiolabeled estradiol (e.g.,  $[^3\text{H}]\text{E}_2$ ) and increasing concentrations of unlabeled MeHPLA. Include tubes for total binding (only  $[^3\text{H}]\text{E}_2$ ) and non-specific binding (with a large excess of unlabeled estradiol).

- Separation: After incubation, separate the bound radioligand from the free radioligand. This can be achieved by rapid filtration through glass fiber filters or by centrifugation.
- Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
- Analysis: Calculate the specific binding at each concentration of MeHPLA. Plot the percentage of specific binding against the logarithm of the MeHPLA concentration to generate a displacement curve. From this curve, the  $IC_{50}$  can be determined and the inhibition constant ( $K_i$ ) can be calculated using the Cheng-Prusoff equation.

## Quantification in Biological Samples

A sensitive method for the quantification of MeHPLA in biological matrices like serum can be adapted from validated UPLC-MS/MS methods developed for its precursor, 4-hydroxyphenyllactic acid.[\[10\]](#)[\[11\]](#)

Key Steps:

- Sample Preparation: Protein precipitation with methanol is an effective method for extracting small molecules like MeHPLA from serum.[\[11\]](#)
- Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile.
- Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for MeHPLA would need to be optimized.
- Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

## Synthesis and Formulation

While detailed synthesis protocols for **Methyl 4-hydroxyphenyllactate** are not widely published in peer-reviewed literature, it can be synthesized through standard esterification of 4-hydroxyphenyllactic acid. For research purposes, it is commercially available from several

chemical suppliers.[\[3\]](#) Formulation of MeHPLA for in vitro and in vivo studies requires careful consideration of its solubility and stability.

## Future Directions

The pharmacological profile of **Methyl 4-hydroxyphenyllactate** is a promising area of research. To fully realize its therapeutic potential, future studies should focus on:

- Elucidating the detailed molecular identity and signaling pathway of the nuclear type II binding site.
- Conducting comprehensive in vivo studies to evaluate the anticancer efficacy of MeHPLA in various cancer models.
- Investigating the direct anti-inflammatory and antioxidant properties of MeHPLA.
- Characterizing the full pharmacokinetic and toxicological profile of the compound.
- Exploring its potential in other therapeutic areas, such as cardiovascular and neurodegenerative diseases, where inflammation and oxidative stress play a key role.[\[12\]](#) [\[13\]](#)

## Conclusion

**Methyl 4-hydroxyphenyllactate** is a fascinating endogenous molecule with a distinct pharmacological profile centered on its interaction with nuclear type II estrogen binding sites, leading to the inhibition of cell proliferation. Its demonstrated anti-cancer potential in breast cancer models, coupled with its use in dermatology and putative anti-inflammatory and antioxidant properties, makes it a compelling subject for further research and development. The methodologies outlined in this guide provide a framework for the scientific community to further unravel the therapeutic promise of this compound.

## References

- Markaverich, B. M., et al. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. *The Journal of Biological Chemistry*, 263(15), 7203–7210. [\[Link\]](#)
- Human Metabolome Database. (2021). Showing metabocard for (R+)-3-(4-hydroxyphenyl)

- ChemWhat. (n.d.). **methyl 4-hydroxyphenyllactate** CAS#: 51095-47-7.
- Kim, M., et al. (2022). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. *Molecules*, 27(15), 4935. [\[Link\]](#)
- Metabolomics Workbench. (n.d.). 4-hydroxyphenyllactate.
- Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). HMDB. [\[Link\]](#)
- Gurevich, K. G., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of  $\alpha$ -Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. *Metabolites*, 13(11), 1128. [\[Link\]](#)
- HealthMatters.io. (n.d.). 4-Hydroxyphenyllactic - Organic Acids, Comprehensive, Quantitative - Lab Results explained.
- ResearchGate. (n.d.). Biosynthesis of L-tyrosine derivatives. 4HPLA, 4-hydroxyphenyllactic acid.
- MySkinRecipes. (n.d.).
- Kim, J. H., et al. (2018). Methyl p-Hydroxycinnamate Suppresses Lipopolysaccharide-Induced Inflammatory Responses through Akt Phosphorylation in RAW264.7 Cells. *Biological & Pharmaceutical Bulletin*, 41(4), 545–551. [\[Link\]](#)
- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Rupa Health. [\[Link\]](#)
- Rupa Health. (n.d.). 4-Hydroxyphenylpyruvic Acid. Rupa Health. [\[Link\]](#)
- PubChem. (n.d.). (+)-3-(4-Hydroxyphenyl)lactic acid. PubChem. [\[Link\]](#)
- Duran, M., et al. (1987). Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, abnormalities of bacterial origin. *Journal of Inherited Metabolic Disease*, 10(4), 383–390. [\[Link\]](#)
- PubMed. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of  $\alpha$ -Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed. [\[Link\]](#)
- Li, Y., et al. (2023). Exploring the impact of metabolites function on heart failure and coronary heart disease: insights from a Mendelian randomization (MR) study. *BMC Cardiovascular Disorders*, 23(1), 589. [\[Link\]](#)
- Al-Laith, A. A., et al. (2023). Circulating Pro- and Anti-Inflammatory Metabolites and Its Potential Role in Rheumatoid Arthritis Pathogenesis. *International Journal of Molecular Sciences*, 24(13), 10839. [\[Link\]](#)
- Pisoschi, A. M., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. *Molecules*, 26(11), 3324. [\[Link\]](#)
- Parvez, S., et al. (2021). Regulation and therapeutic strategies of 4-hydroxy-2-nonenal metabolism in heart disease. *Heart Failure Reviews*, 26(4), 845–857. [\[Link\]](#)

- Kim, M., & Lim, Y. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. *International Journal of Molecular Sciences*, 24(13), 10839. [\[Link\]](#)
- McGarrah, R. W., et al. (2018). Cardiovascular Metabolomics. *Circulation Research*, 122(9), 1238–1258. [\[Link\]](#)
- Rahman, M. A., et al. (2022). Antioxidant activity and protective effect of methyl gallate against t-BHP induced oxidative stress through inhibiting ROS production. *Applied Biological Chemistry*, 65(1), 39. [\[Link\]](#)
- Lee, H., et al. (2023). Metabolomic Profiles, Ideal Cardiovascular Health, and Risk of Heart Failure and Atrial Fibrillation: Insights From the Framingham Heart Study.
- PubChem. (n.d.).
- HealthMatters.io. (n.d.). 4-Hydroxyphenyllactic (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chemwhat.com [chemwhat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. methyl 4-hydroxyphenyllactate | 51095-47-7 [m.chemicalbook.com]
- 4. Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl p-hydroxyphenyllactate [myskinrecipes.com]
- 6. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
- 7. hmdb.ca [hmdb.ca]
- 8. Methyl p-Hydroxycinnamate Suppresses Lipopolysaccharide-Induced Inflammatory Responses through Akt Phosphorylation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in

Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of  $\alpha$ -Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of  $\alpha$ -Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the impact of metabolites function on heart failure and coronary heart disease: insights from a Mendelian randomization (MR) study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation and therapeutic strategies of 4-hydroxy-2-nonenal metabolism in heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of Methyl 4-hydroxyphenyllactate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123307#pharmacological-profile-of-methyl-4-hydroxyphenyllactate]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)